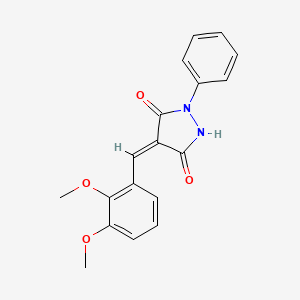

![molecular formula C19H19N3O2 B5503175 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole" belongs to a class of chemicals that have garnered interest for their potential in various applications due to their unique chemical structure. The interest in this compound lies in its benzoxazole and piperazine components, which are common in molecules with significant biological activities.

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to "2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole", often involves multi-step reactions. A notable method for synthesizing benzoxazole and its derivatives is through a one-pot, three-component reaction involving a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature, without the need for a catalyst, ligand, or base. This method has been shown to yield a variety of benzoxazole derivatives in excellent yields (Dileep & Murty, 2017).

Molecular Structure Analysis

Molecular structure analysis of benzoxazole derivatives reveals that these compounds can adopt very similar molecular conformations. However, the intermolecular interactions can vary significantly. For example, some benzoxazole derivatives linked by hydrogen bonds form a three-dimensional structure, while others lack hydrogen bonding altogether, demonstrating the versatility and complexity of these molecules' structural configurations (Mahesha et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives can be highly selective and yield a range of products depending on the reactants and conditions. For instance, specific conditions allow for the selective synthesis of different benzoxazole derivatives, showcasing the chemical versatility of these compounds (Gabriele et al., 2006).

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential and Anticancer Applications

Benzothiazoles and their derivatives, including benzoxazoles, are known for their extensive pharmaceutical applications. They possess a wide range of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Importantly, 2-arylbenzothiazoles are recognized as potential antitumor agents, indicating that compounds like 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole could be explored for cancer treatment due to their structural similarity and potential for bioactivity modulation (Kamal et al., 2015).

Antifungal and Immunomodulating Activities

Research on benzothiazine azole derivatives highlights their in vitro and in vivo antifungal activity against Candida species. These compounds demonstrate potential in treating fungal infections and may exhibit immunomodulating activity, suggesting a dual mechanism of action that combines direct antifungal effects with the stimulation of the immune response (Schiaffella & Vecchiarelli, 2001). This information suggests that compounds structurally related to benzothiazines, such as 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole, might also possess similar biological activities.

Eigenschaften

IUPAC Name |

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-14-6-8-15(9-7-14)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)24-19/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAWZJXNPLWHPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzooxazol-2-ylpiperazin-1-yl)(p-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![1-(4-{2-[(3S)-3-(dimethylamino)azepan-1-yl]-2-oxoethoxy}phenyl)propan-1-one](/img/structure/B5503103.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)

![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B5503143.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)

![2-[(4-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5503194.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)